N-(2-methylfuran-3-yl)acetamide
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Overview
Description
N-(2-methylfuran-3-yl)acetamide: is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a methyl group at the 2-position and an acetamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One method involves the use of microwave radiation to facilitate the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC.
Traditional Heating Methods: Another approach involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for N-(2-methylfuran-3-yl)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylfuran-3-yl)acetamide can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the positions adjacent to the oxygen atom. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(2-methylfuran-3-yl)acetamide can be used as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Wound Healing: Derivatives of acetamides have shown potential in promoting wound healing by enhancing antioxidant capacity and reducing lipid peroxidation.
Industry:
Mechanism of Action
The mechanism of action of N-(2-methylfuran-3-yl)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
N-(2-furylmethyl)acetamide: Similar structure but lacks the methyl group on the furan ring.
N-(2-thienyl)acetamide: Contains a thiophene ring instead of a furan ring.
N-(2-pyridyl)acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness: N-(2-methylfuran-3-yl)acetamide is unique due to the presence of both a methyl group and an acetamide group on the furan ring, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-(2-methylfuran-3-yl)acetamide |
InChI |
InChI=1S/C7H9NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
MCSBGRRRSZGEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)NC(=O)C |
Origin of Product |
United States |
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